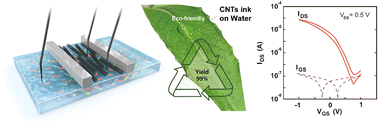Stable water-floating transistor with recyclability†
Materials Horizons Pub Date: 2022-09-27 DOI: 10.1039/D2MH00733A
Abstract
Electronic wastes from used devices containing environmentally hazardous materials are an immediate concern for the sustainable development of electronic and sensor industries. To address this, a highly controllable and dedicated electronic module should be devised, that allows systematic recollection of as many components from the original device for their reuse. Here, we report the total recycling of an electronic device, exploiting a water-floating system that is based on a water-compatible semiconductor as an active material. To do so, we developed a system for stable electronics on the water surface. The floating semiconductor features a tunable morphology on the water surface, and is constructed into a water-floating gated transistor (WFGT) and water floating sensor (WFS), exhibiting an on-current of 4.2 × 10−5 A and an on/off ratio of ∼103. The device showed high recyclability over 25 cycles, with an efficiency of 99 ± 0.9% within 1 cycle and 92 ± 0.7% within 30 cycles. Furthermore, the device was also found to be stable for over 10 days. Our system has the potential to be an eco-friendly, cost-effective, and scalable device that is fully recyclable, which can be applied in areas once thought of as being beyond the scope of current semiconductor technology.


Recommended Literature
- [1] Tailored preparation of WO3 nano-grassblades on FTO substrate for photoelectrochemical water splitting†
- [2] Microwave digestion technique for the extraction of minerals from environmental marine sediments for analysis by inductively coupled plasma atomic emission spectrometry and atomic absorption spectrometry
- [3] A first principles study of fluorescence quenching in rhodamine B dimers: how can quenching occur in dimeric species?†
- [4] Inside front cover
- [5] The mannose 6-phosphate receptor targeted with porphyrin-based periodic mesoporous organosilica nanoparticles for rhabdomyosarcoma theranostics
- [6] Remarkable potassium selectivity of ion sensors based on supramolecular gel membranes made from low-molecular-weight gelators without any ionophore†
- [7] High-accuracy quantitative analysis of coal by small sample modelling algorithm based laser induced breakdown spectroscopy†
- [8] Inside front cover
- [9] Functionalized graphene sheet filled silicone foam nanocomposites
- [10] Iron nanoparticlesin situ encapsulated in biochar-based carbon as an effective catalyst for the conversion of biomass-derived syngas to liquid hydrocarbons










